molecular formula C15H9Br2NO2 B10888440 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

Cat. No.: B10888440
M. Wt: 395.04 g/mol
InChI Key: SBIRMMMHZCMADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at specific positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Indole derivatives have shown various biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine: The compound’s structure is explored for drug development, particularly in designing molecules that can interact with specific biological targets. Its potential as an anticancer agent is of significant interest.

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its brominated structure contributes to the stability and color properties of these products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atoms may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione is unique due to its dual bromination and the presence of the [(3-bromophenyl)methyl] group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H9Br2NO2

Molecular Weight

395.04 g/mol

IUPAC Name

5-bromo-1-[(3-bromophenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C15H9Br2NO2/c16-10-3-1-2-9(6-10)8-18-13-5-4-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2

InChI Key

SBIRMMMHZCMADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O

Origin of Product

United States

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